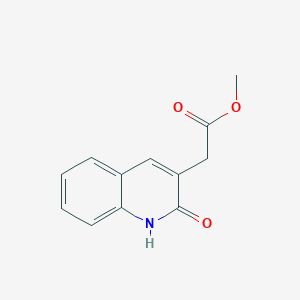
Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is a chemical compound with the CAS Number: 156496-39-8 . Its IUPAC name is methyl (2-hydroxy-3-quinolinyl)acetate . The compound has a molecular weight of 217.22 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is 1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate” is a beige to pale-yellow solid . The compound should be stored in a refrigerator . It is shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
These compounds are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities, making them valuable in drug research and development .
Drug Research and Development
The pharmaceutical and biological activities of these compounds make them valuable in drug research and development . They are used in the synthesis of various drugs due to their broad spectrum of bio-responses .
Anticancer Agents
Quinolin-2 (1 H )-one-based anticancer agents have recently emerged as promising and effective leader structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature .
Antioxidant Activity
These compounds are also known for their antioxidant activity . They can neutralize potentially harmful free radicals in the body, which may help prevent various diseases and promote overall health .
Anti-Inflammatory Activity
Quinoline derivatives have shown significant anti-inflammatory activity . They can be used in the treatment of various inflammatory conditions, providing relief from symptoms and promoting healing .
Antimalarial Activity
Quinoline and its derivatives have been used in the treatment of malaria . They have shown effectiveness against the malaria parasite, making them a valuable tool in the fight against this disease .
Anti-SARS-CoV-2 Activity
In the context of the COVID-19 pandemic, these compounds have shown potential anti-SARS-CoV-2 activity . They could be used in the development of treatments for COVID-19 .
Antituberculosis Activity
Quinoline derivatives have also shown antituberculosis activity . They could be used in the development of new treatments for tuberculosis, a major global health problem .
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Propiedades
IUPAC Name |
methyl 2-(2-oxo-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAAVPVRUXLVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2650064.png)
![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2650065.png)
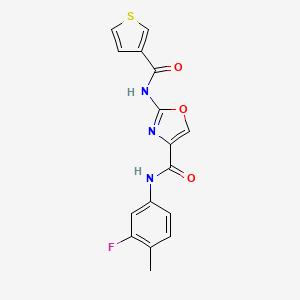
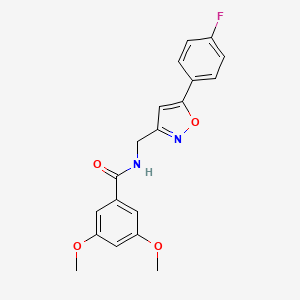
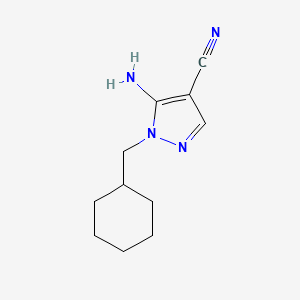
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide](/img/structure/B2650072.png)
![N-(3,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2650073.png)
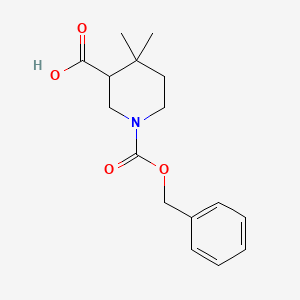

![4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine](/img/structure/B2650077.png)
![[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2650078.png)
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)